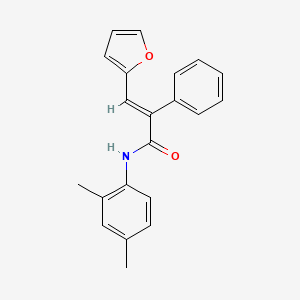![molecular formula C21H16O4 B5781200 phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)
phenyl 3-[(4-formylphenoxy)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-[(4-formylphenoxy)methyl]benzoate, also known as FPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of benzophenone derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Phenyl 3-[(4-formylphenoxy)methyl]benzoate has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the development of fluorescent probes for imaging biological systems. This compound has been found to exhibit strong fluorescence properties, which makes it an ideal candidate for use as a fluorescent probe. Additionally, this compound has been studied for its potential applications in the field of photocatalysis. This compound has been found to exhibit photocatalytic activity under visible light irradiation, which makes it a promising candidate for use in various photocatalytic applications.
Wirkmechanismus
The mechanism of action of phenyl 3-[(4-formylphenoxy)methyl]benzoate is not fully understood. However, it has been suggested that this compound may interact with certain proteins or enzymes in biological systems, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been found to exhibit antioxidant activity, which makes it a promising candidate for use in the development of antioxidant therapies. Additionally, this compound has been found to exhibit anti-inflammatory activity, which makes it a promising candidate for use in the development of anti-inflammatory therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using phenyl 3-[(4-formylphenoxy)methyl]benzoate in lab experiments is its strong fluorescence properties. This makes it an ideal candidate for use as a fluorescent probe in various biological systems. Additionally, this compound has been found to exhibit good stability under various experimental conditions, which makes it a reliable candidate for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other fluorescent probes.
Zukünftige Richtungen
There are several future directions for research on phenyl 3-[(4-formylphenoxy)methyl]benzoate. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the exploration of the potential applications of this compound in the field of photocatalysis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been widely studied for its potential applications in scientific research. Its strong fluorescence properties and interesting biochemical and physiological effects make it an ideal candidate for use in various biological systems. Further research is needed to fully understand the potential applications of this compound and to develop new synthetic methods that are more efficient and cost-effective.
Synthesemethoden
The synthesis of phenyl 3-[(4-formylphenoxy)methyl]benzoate involves the reaction between 4-formylphenoxyacetic acid and benzophenone in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
phenyl 3-[(4-formylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c22-14-16-9-11-19(12-10-16)24-15-17-5-4-6-18(13-17)21(23)25-20-7-2-1-3-8-20/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWETVCYFEGANGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5781120.png)






![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)

![N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5781173.png)

![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5781184.png)

